molecular formula C15H15N3S B7734969 1-[(Z)-(3-methylphenyl)methylideneamino]-3-phenylthiourea

1-[(Z)-(3-methylphenyl)methylideneamino]-3-phenylthiourea

Cat. No.: B7734969
M. Wt: 269.4 g/mol
InChI Key: AATSHOMZWYTHHP-WJDWOHSUSA-N
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Description

1-[(Z)-(3-methylphenyl)methylideneamino]-3-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a phenyl ring and a (3-methylphenyl)methylideneamino group

Preparation Methods

The synthesis of 1-[(Z)-(3-methylphenyl)methylideneamino]-3-phenylthiourea typically involves the reaction of an appropriate aldehyde with a thiourea derivative. One common method involves the condensation of 3-methylbenzaldehyde with phenylthiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-[(Z)-(3-methylphenyl)methylideneamino]-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(Z)-(3-methylphenyl)methylideneamino]-3-phenylthiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial and fungal strains.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs for treating infections and cancer.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(Z)-(3-methylphenyl)methylideneamino]-3-phenylthiourea involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. The compound may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

1-[(Z)-(3-methylphenyl)methylideneamino]-3-phenylthiourea can be compared with other thiourea derivatives, such as:

    1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea: This compound has a similar structure but with a bromine atom in place of the methyl group. It may exhibit different reactivity and biological activity.

    [(5-methoxy-3-methyl-1-phenyl-4-pyrazolyl)methylideneamino]thiourea: This compound contains a pyrazole ring instead of a phenyl ring, which can influence its chemical and biological properties.

The uniqueness of this compound lies in its specific structural features and the resulting reactivity and biological activity. Its applications and effectiveness in various fields make it a compound of significant interest.

Properties

IUPAC Name

1-[(Z)-(3-methylphenyl)methylideneamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-12-6-5-7-13(10-12)11-16-18-15(19)17-14-8-3-2-4-9-14/h2-11H,1H3,(H2,17,18,19)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATSHOMZWYTHHP-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N\NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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